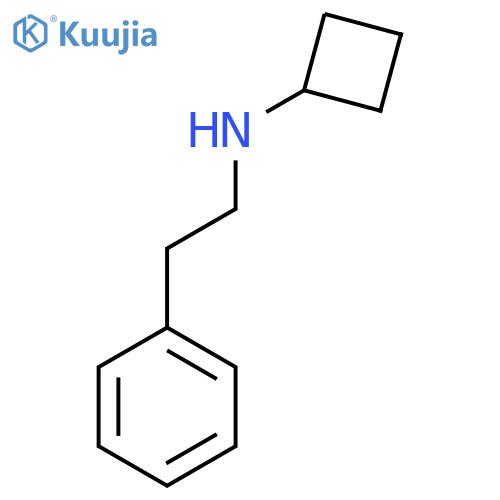Cas no 1249998-02-4 (N-(2-phenylethyl)cyclobutanamine)

1249998-02-4 structure
商品名:N-(2-phenylethyl)cyclobutanamine
N-(2-phenylethyl)cyclobutanamine 化学的及び物理的性質
名前と識別子
-
- n-Phenethylcyclobutanamine
- N-(2-phenylethyl)cyclobutanamine
- Benzeneethanamine, N-cyclobutyl-
-
- インチ: 1S/C12H17N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2
- InChIKey: HRVCWZUNLPBJCU-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C=CC=CC=1)C1CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12
N-(2-phenylethyl)cyclobutanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168327-0.5g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 0.5g |
$465.0 | 2023-09-20 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1408-1G |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 95% | 1g |
¥ 2,791.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1408-5G |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 95% | 5g |
¥ 8,375.00 | 2023-04-05 | |
| Enamine | EN300-168327-1g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 1g |
$485.0 | 2023-09-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338431-1g |
n-Phenethylcyclobutanamine |
1249998-02-4 | 95% | 1g |
¥17006.00 | 2024-08-09 | |
| Enamine | EN300-168327-10.0g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-168327-1.0g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-168327-2.5g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 2.5g |
$949.0 | 2023-09-20 | ||
| Enamine | EN300-168327-0.1g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 0.1g |
$427.0 | 2023-09-20 | ||
| Enamine | EN300-168327-0.05g |
N-(2-phenylethyl)cyclobutanamine |
1249998-02-4 | 0.05g |
$407.0 | 2023-09-20 |
N-(2-phenylethyl)cyclobutanamine 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1249998-02-4 (N-(2-phenylethyl)cyclobutanamine) 関連製品
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
